molecular formula C9H6O2 B035378 Coumarin CAS No. 103802-83-1

Coumarin

Cat. No. B035378
M. Wt: 146.14 g/mol
InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05212269

Procedure details

Dimethyl acetonedicarboxylate (13.9 g), 13.6 grams of the product from the previous step, 3.0 grams of anhydrous zinc chloride and 35 mL of methanol were refluxed for 23.5 hours. After cooling, the solution was poured over 60 g of ice, 20 mL of water and 3 mL of concentrated hydrochloric acid. The purple oil which separated was extracted into methylene chloride. The methylene chloride solution was washed once with cold water, dried over sodium sulfate, filtered and evaporated (yield 13.6 g of semi-solid). After 2 days at room temperature the solid was filtered from the liquid, washed twice with -20° C. methanol, and dried. Yield 1.34 g, MP 150°-154° C. This material was then recrystallized from methanol to give yellow-orange plates, MP 158.5°-160° C. The 1H NMR spectrum for this compound was consistent with that expected formethyl 7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate. Elemental analysis for nitrogen: for C15H17NO5, %N expected: 4.81; found: 4.93.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(CC(CC(OC)=O)=O)=O.CO.Cl.CN([C:21]1[CH:30]=[C:29]2[C:24]([C:25](CC([O-])=O)=[CH:26][C:27](=[O:31])[O:28]2)=[CH:23][CH:22]=1)CCO>[Cl-].[Zn+2].[Cl-].O>[O:28]1[C:29]2[C:24](=[CH:23][CH:22]=[CH:21][CH:30]=2)[CH:25]=[CH:26][C:27]1=[O:31] |f:4.5.6|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
COC(=O)CC(=O)CC(=O)OC
Name
product
Quantity
13.6 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
ice
Quantity
60 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C1=CC=C2C(=CC(OC2=C1)=O)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The purple oil which separated
EXTRACTION
Type
EXTRACTION
Details
was extracted into methylene chloride
WASH
Type
WASH
Details
The methylene chloride solution was washed once with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated (yield 13.6 g of semi-solid)
FILTRATION
Type
FILTRATION
Details
After 2 days at room temperature the solid was filtered from the liquid
Duration
2 d
WASH
Type
WASH
Details
washed twice with -20° C. methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This material was then recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give yellow-orange plates, MP 158.5°-160° C

Outcomes

Product
Name
Type
Smiles
O1C(=O)C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.